molecular formula C21H17ClFN3OS2 B4274223 2-[(2-CHLORO-6-FLUOROBENZYL)SULFANYL]-5,6-DIMETHYL-3-(3-PYRIDYLMETHYL)THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE

2-[(2-CHLORO-6-FLUOROBENZYL)SULFANYL]-5,6-DIMETHYL-3-(3-PYRIDYLMETHYL)THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE

Cat. No.: B4274223
M. Wt: 446.0 g/mol
InChI Key: VVKQZVVELYDZJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-CHLORO-6-FLUOROBENZYL)SULFANYL]-5,6-DIMETHYL-3-(3-PYRIDYLMETHYL)THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE is a complex organic compound that features a thieno[2,3-d]pyrimidinone core structure. This compound is characterized by the presence of multiple functional groups, including a chloro-fluorobenzylthio moiety, dimethyl groups, and a pyridinylmethyl substituent. The unique combination of these groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-CHLORO-6-FLUOROBENZYL)SULFANYL]-5,6-DIMETHYL-3-(3-PYRIDYLMETHYL)THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thieno[2,3-d]pyrimidinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[2,3-d]pyrimidinone core.

    Introduction of the Chloro-Fluorobenzylthio Group: This step involves the nucleophilic substitution reaction of a suitable thio compound with 2-chloro-6-fluorobenzyl chloride under basic conditions.

    Attachment of the Pyridinylmethyl Group: This step involves the alkylation of the thieno[2,3-d]pyrimidinone core with a pyridinylmethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(2-CHLORO-6-FLUOROBENZYL)SULFANYL]-5,6-DIMETHYL-3-(3-PYRIDYLMETHYL)THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.

Scientific Research Applications

2-[(2-CHLORO-6-FLUOROBENZYL)SULFANYL]-5,6-DIMETHYL-3-(3-PYRIDYLMETHYL)THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-CHLORO-6-FLUOROBENZYL)SULFANYL]-5,6-DIMETHYL-3-(3-PYRIDYLMETHYL)THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-chloro-6-fluorobenzyl)thio]-3-(4-ethoxyphenyl)-4(3H)-quinazolinone
  • 2-[(2-chloro-6-fluorobenzyl)thio]-3-(4-methoxyphenyl)-4(3H)-quinazolinone
  • 2-[(2-chloro-6-fluorobenzyl)thio]-3-(4-chlorophenyl)-4(3H)-quinazolinone

Uniqueness

The uniqueness of 2-[(2-CHLORO-6-FLUOROBENZYL)SULFANYL]-5,6-DIMETHYL-3-(3-PYRIDYLMETHYL)THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE lies in its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5,6-dimethyl-3-(pyridin-3-ylmethyl)thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClFN3OS2/c1-12-13(2)29-19-18(12)20(27)26(10-14-5-4-8-24-9-14)21(25-19)28-11-15-16(22)6-3-7-17(15)23/h3-9H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVKQZVVELYDZJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC3=C(C=CC=C3Cl)F)CC4=CN=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClFN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-CHLORO-6-FLUOROBENZYL)SULFANYL]-5,6-DIMETHYL-3-(3-PYRIDYLMETHYL)THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE
Reactant of Route 2
Reactant of Route 2
2-[(2-CHLORO-6-FLUOROBENZYL)SULFANYL]-5,6-DIMETHYL-3-(3-PYRIDYLMETHYL)THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE
Reactant of Route 3
Reactant of Route 3
2-[(2-CHLORO-6-FLUOROBENZYL)SULFANYL]-5,6-DIMETHYL-3-(3-PYRIDYLMETHYL)THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE
Reactant of Route 4
Reactant of Route 4
2-[(2-CHLORO-6-FLUOROBENZYL)SULFANYL]-5,6-DIMETHYL-3-(3-PYRIDYLMETHYL)THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE
Reactant of Route 5
2-[(2-CHLORO-6-FLUOROBENZYL)SULFANYL]-5,6-DIMETHYL-3-(3-PYRIDYLMETHYL)THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE
Reactant of Route 6
Reactant of Route 6
2-[(2-CHLORO-6-FLUOROBENZYL)SULFANYL]-5,6-DIMETHYL-3-(3-PYRIDYLMETHYL)THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE

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